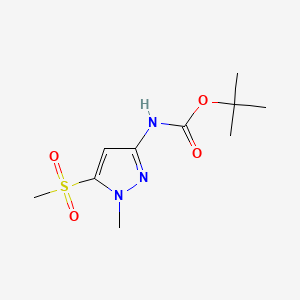

tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate

Description

Table 1. Structural and Electronic Contributions of Substituents in Pyrazole Derivatives

| Position | Substituent | Electronic Effect | Physicochemical Impact |

|---|---|---|---|

| 1 | Methyl | Electron-donating | Tautomer stabilization |

| 3 | tert-Butyl carbamate | Moderate electron-withdrawing | Enhanced lipophilicity, H-bonding |

| 5 | Methanesulfonyl | Strong electron-withdrawing | Increased polarity, metabolic stability |

This table synthesizes data from structural analyses of analogous pyrazole derivatives. The methanesulfonyl group’s electron-withdrawing nature may synergize with the carbamate’s polarity to fine-tune the compound’s solubility and target affinity.

Pharmacological Relevance of Methanesulfonyl-Modified Pyrazole Derivatives

Methanesulfonyl-modified pyrazoles are increasingly recognized for their dual roles as bioactive agents and pharmacokinetic enhancers. The sulfonyl group’s electronegativity can modulate enzymatic binding, as demonstrated by its prevalence in nonsteroidal anti-inflammatory drugs (e.g., celecoxib) and kinase inhibitors. In tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate, this moiety may confer the following advantages:

- Enzyme Inhibition : Sulfonyl groups often interact with catalytic lysine or serine residues in enzymes. For example, pyrazole sulfonamides inhibit carbonic anhydrase by coordinating the zinc ion in the active site.

- Synergistic Antibacterial Activity : Pyrazole sulfonyl derivatives have shown potentiation effects with antibiotics like colistin. In one study, pyrazole-3-carboxamide analogues with sulfonyl-like substituents reduced the minimum inhibitory concentration (MIC) of colistin by 4- to 8-fold against Acinetobacter baumannii.

- Anticancer Potential : Pyrazole sulfones disrupt protein-protein interactions in oncogenic pathways. A 2016 study identified pyrazole sulfonamides with sub-micromolar inhibitory activity against MEK, a kinase implicated in tumor proliferation.

Table 2. Biological Activities of Pyrazole Sulfonyl Derivatives

While direct data on tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate are limited, structural parallels suggest potential utility in overcoming antibiotic resistance or targeting inflammation-associated kinases. Further research is needed to elucidate its specific mechanisms and therapeutic applications.

Properties

Molecular Formula |

C10H17N3O4S |

|---|---|

Molecular Weight |

275.33 g/mol |

IUPAC Name |

tert-butyl N-(1-methyl-5-methylsulfonylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C10H17N3O4S/c1-10(2,3)17-9(14)11-7-6-8(13(4)12-7)18(5,15)16/h6H,1-5H3,(H,11,12,14) |

InChI Key |

FIACGDZIJGGHRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(C(=C1)S(=O)(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core with N-Methyl Substitution

- The starting pyrazole nucleus is often synthesized or procured as 1-methyl-1H-pyrazole or its derivatives.

- Methylation of pyrazole nitrogen can be achieved via N-methylation reactions using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.

- Alternatively, 1-methyl-pyrazole derivatives can be prepared via cyclization routes involving hydrazines and 1,3-dicarbonyl compounds, followed by selective methylation.

Installation of the tert-Butyl Carbamate Group

- The tert-butyl carbamate (Boc) protecting group is introduced typically by reacting the pyrazole amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- This step protects the amine functionality at the 3-position of the pyrazole ring, yielding tert-butyl N-(1-methyl-1H-pyrazol-3-yl)carbamate.

- Literature reports confirm high yields (~80-90%) for this step under mild conditions (room temperature, 2-4 hours) in solvents like dichloromethane or tetrahydrofuran.

Regioselective Methanesulfonylation at the 5-Position

- The critical step involves selective sulfonylation at the 5-position of the pyrazole ring to install the methanesulfonyl group.

- Commonly, methanesulfonyl chloride (MsCl) is used as the sulfonylating agent.

- The reaction is conducted under basic conditions, often with triethylamine or potassium tert-butoxide as the base, in aprotic solvents such as 2-methyltetrahydrofuran or dichloromethane.

- A kinetic mesylation approach is employed to favor sulfonylation at the 5-position, with the reaction temperature maintained at 0°C to room temperature.

- A telescoped process involving initial mesylation followed by base-induced isomerization can improve regioselectivity and yield, reaching up to 84% isolated yield with regioisomeric purity exceeding 95%.

Purification and Isolation

- After sulfonylation, aqueous workup removes inorganic salts and unreacted reagents.

- The crude product is purified by recrystallization or chromatography on silica gel using gradients of cyclohexane/ethyl acetate or dichloromethane/methanol mixtures.

- Final products are isolated as white solids with high purity, confirmed by NMR and HPLC analysis.

Representative Synthetic Scheme and Conditions

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Methylation of Pyrazole | Methyl iodide, base (K2CO3), DMF, 50°C, 6 h | 85-90 | Selective N1 methylation |

| 2 | Boc Protection | Di-tert-butyl dicarbonate, triethylamine, DCM, rt, 3 h | 80-90 | Protects amine at 3-position |

| 3 | Methanesulfonylation | Methanesulfonyl chloride, triethylamine, 2-MeTHF, 0°C to rt, 2 h | 80-85 | Regioselective sulfonylation at 5-position |

| 4 | Purification | Recrystallization or silica gel chromatography | — | High purity product obtained |

Mechanistic Insights and Process Optimization

- The sulfonylation step benefits from a kinetic control regime where the initially formed regioisomeric mixture can be converted to the desired isomer via base-mediated isomerization.

- The presence of tert-butyl carbamate protecting group influences regioselectivity by steric and electronic effects.

- Use of 2-methyltetrahydrofuran as solvent enhances solubility and reaction kinetics while facilitating environmentally benign processing.

- Avoidance of harsh conditions preserves the integrity of the methylated pyrazole nitrogen and the carbamate protecting group.

Analytical Characterization

- The final compound is characterized by proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and high-performance liquid chromatography (HPLC).

- Typical ^1H NMR signals include:

- Singlet for N-methyl group (~3.8 ppm)

- Singlet for tert-butyl protons (~1.4 ppm)

- Aromatic pyrazole protons in the 6.0–7.5 ppm range

- Mesyl group methyl singlet (~3.0 ppm)

- Purity and regioisomeric composition are confirmed by HPLC with retention times specific to the desired isomer.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are commonly used.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: De-methanesulfonylated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate is a pyrazole derivative with applications in chemistry, particularly as an intermediate in synthesizing more complex compounds. The presence of the methanesulfonyl group makes it unique due to its distinct chemical reactivity and biological activity, making it valuable for developing new materials and therapeutic agents.

Scientific Research Applications

Overview

tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate is used in medicinal chemistry because of its potential biological activities. Its synthesis involves reacting 1-methyl-1H-pyrazole with methanesulfonyl chloride, followed by adding the tert-butyl carbamate group through reaction with tert-butyl chloroformate, under controlled conditions to optimize yield and purity. The methanesulfonyl group's electrophilic nature allows it to form covalent bonds with nucleophilic sites on biological targets like enzymes and receptors, potentially inhibiting enzymatic activity or modulating receptor function, leading to varied biological effects.

Anticancer Activity

Pyrazole derivatives, including tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate, have shown potential in cancer therapy. Pyrazole structures have demonstrated cytotoxic effects against cancer cell lines like MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with low micromolar IC50 values, indicating potent growth inhibition.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Electronic and Steric Effects

- Methanesulfonyl vs. Nitro Groups: The target compound’s methanesulfonyl group is a stronger electron-withdrawing group (EWG) than the nitro group in and .

- Iodo and Phenyl Substituents : The iodo and phenyl groups in introduce steric hindrance and electronic diversity. The iodine atom may enable further functionalization via cross-coupling, while the phenyl group could enhance π-π stacking in biological targets .

Physicochemical Properties

- Lipophilicity : The butyl-substituted analog () exhibits higher hydrophobicity (logP ~1.24 predicted) compared to the target compound, which likely has lower logP due to the polar sulfonyl group. This impacts membrane permeability and solubility .

Biological Activity

tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparisons with related compounds.

The synthesis of tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride, followed by the introduction of the tert-butyl carbamate group through reaction with tert-butyl chloroformate. These reactions are conducted under controlled conditions to optimize yield and purity.

The biological activity of this compound is largely attributed to the methanesulfonyl group, which can act as an electrophile. This allows it to form covalent bonds with nucleophilic sites on various biological targets, including enzymes and receptors. Such interactions can lead to the inhibition of enzymatic activity or modulation of receptor function, resulting in diverse biological effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate, in cancer therapy. For instance, compounds containing similar pyrazole structures have demonstrated significant cytotoxic effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These compounds often exhibit IC50 values in the low micromolar range, indicating potent growth inhibition .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7d | MDA-MB-231 | 2.43 |

| 7h | HepG2 | 4.98 |

| 10c | MDA-MB-231 | 7.84 |

In vitro studies have shown that these compounds can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of cell death .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. The presence of the methanesulfonyl group enhances its ability to interact with various enzymes involved in disease pathways, potentially leading to therapeutic applications in conditions such as cancer and inflammatory diseases.

Case Studies

A notable study explored the effects of similar pyrazole derivatives on microtubule assembly, revealing that certain derivatives could destabilize microtubules at concentrations as low as 20 µM. This suggests a mechanism by which these compounds may exert their anticancer effects through disruption of cellular structure and function .

Comparison with Similar Compounds

When compared to other pyrazole derivatives, tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate stands out due to its unique methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. For example:

| Compound Name | Unique Feature |

|---|---|

| tert-butyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate | Formyl group instead of methanesulfonyl |

| tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate | Bromo and cyano groups present |

These differences can influence their respective biological activities and therapeutic potentials.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate?

- Methodological Answer : The synthesis typically involves coupling a pyrazole precursor with tert-butyl carbamate. For example:

- Step 1 : React 5-methanesulfonyl-1-methyl-1H-pyrazol-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC or LC-MS .

- Key Variables : Reaction temperature (0–25°C), solvent (dichloromethane or THF), and stoichiometric ratios (1:1.2 amine to chloroformate) .

Q. How is the compound characterized structurally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methanesulfonyl and tert-butyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNOS, expected [M+H]: 290.112) .

- X-ray Crystallography : For absolute configuration, refine data using SHELXL (SHELX-97) and analyze hydrogen-bonding patterns via graph-set analysis .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Storage : Store at 2–8°C in airtight containers away from strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How does the methanesulfonyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group activates the pyrazole ring for nucleophilic substitution. Example workflow:

- Suzuki-Miyaura Coupling : Use Pd(PPh) as catalyst, KCO as base, and aryl boronic acids in THF/HO (80°C, 12h). Monitor via TLC .

- Challenges : Competing side reactions (e.g., deprotection of tert-butyl carbamate) require careful pH control (neutral to slightly basic conditions) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (e.g., kinases from PDB) to simulate binding affinities. Focus on hydrogen bonds between the sulfonyl group and Arg/Lys residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Validation : Compare computational results with in vitro IC values from enzyme inhibition assays .

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution diffraction .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate via R (<5%) and goodness-of-fit (GOF ≈ 1.0) .

- Hydrogen Bond Analysis : Use Mercury (CCDC) to generate graph-set descriptors (e.g., motifs) and compare polymorph stability .

Key Considerations for Experimental Design

- Reaction Scalability : Pilot reactions (1 mmol) show >75% yield, but scale-up to 10 mmol requires solvent recycling to maintain efficiency .

- Toxicity Mitigation : Acute toxicity (LD > 2000 mg/kg in rats) suggests low risk, but genotoxicity assays (Ames test) are recommended for long-term studies .

- Data Reproducibility : Store raw NMR and crystallography data in repositories (e.g., Cambridge CCDC) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.